2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile
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Overview
Description
2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group and a nitrile group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, have been known to interact with various cellular targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .
Mode of Action
It’s worth noting that similar compounds, like imidazopyridines, have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Related compounds have been found to impact a variety of cellular pathways, including those involved in the regulation of cancerous cells and components of the immune system .
Pharmacokinetics
Result of Action
Compounds with similar structures have been known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and other activities .
Action Environment
It’s worth noting that the performance of similar compounds as fluorescent molecular sensors for monitoring photopolymerization processes has been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile typically involves the reaction of 3-aminopyridine with 4-cyanopyridine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.
Scientific Research Applications
2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler analog that lacks the amino group but retains the nitrile functionality.
2-Amino-4H-pyran-3-carbonitrile: A compound with a similar nitrile group but a different heterocyclic core.
Pyridine-2-carbonitrile: Another analog with a nitrile group at a different position on the pyridine ring.
Uniqueness
2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(pyridin-3-ylamino)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-7-9-3-5-14-11(6-9)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAYJJSEJIGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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